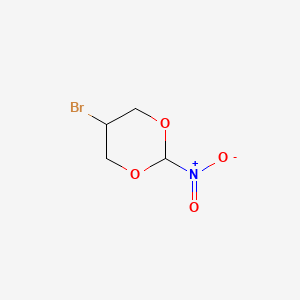
5-Bromo-2-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-1,3-dioxane typically involves the reaction of 2-bromo-2-nitropropane-1,3-diol with acetone in the presence of boron fluoride etherate. The reaction is carried out by rapidly adding boron fluoride etherate to a solution of 2-bromo-2-nitropropane-1,3-diol in acetone, followed by stirring for a short period .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-nitro-1,3-dioxane undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-2-nitro-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis processes.
Medicine: Its antimicrobial properties make it useful in developing treatments for infections caused by bacteria and fungi.
Mecanismo De Acción
The primary mechanism of action of 5-Bromo-2-nitro-1,3-dioxane involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity. This inhibition prevents microbial growth and proliferation. The compound’s mode of action is similar to that of bronopol, another antimicrobial agent .
Comparación Con Compuestos Similares
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and industrial applications.
Triclosan: A widely used antibacterial and antifungal agent.
Uniqueness: 5-Bromo-2-nitro-1,3-dioxane is unique due to its specific structure, which allows it to be effective in a wide pH range and against a broad spectrum of microorganisms. Its stability and effectiveness as a preservative in various formulations make it a valuable compound in both research and industry .
Propiedades
Número CAS |
144208-23-1 |
|---|---|
Fórmula molecular |
C4H6BrNO4 |
Peso molecular |
212.00 g/mol |
Nombre IUPAC |
5-bromo-2-nitro-1,3-dioxane |
InChI |
InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |
Clave InChI |
HQUNRTKPVPUNTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
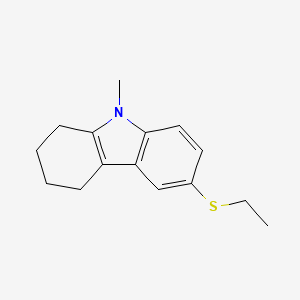
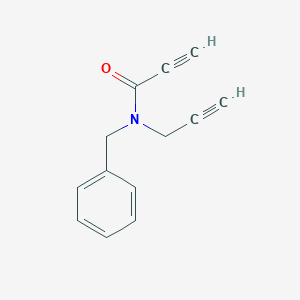
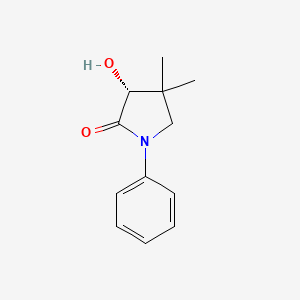
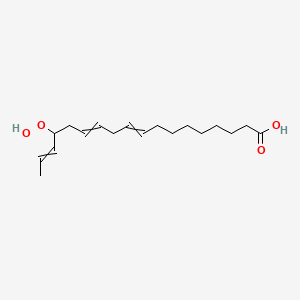
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
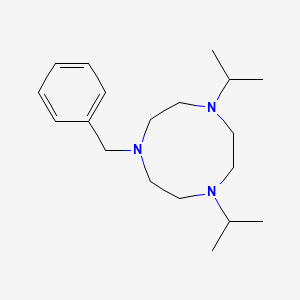
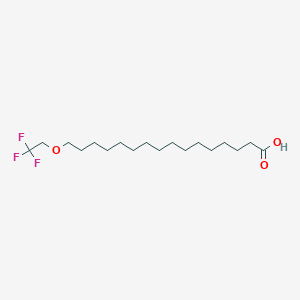

![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
